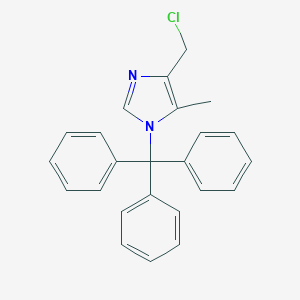

4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2/c1-19-23(17-25)26-18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHFSTCSFJWTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453226 | |

| Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106147-85-7 | |

| Record name | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106147-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information is presented to facilitate a deeper understanding of this compound's characteristics and its utility as a versatile intermediate in the synthesis of complex organic molecules.

Chemical Properties

This compound is a substituted imidazole derivative characterized by the presence of a bulky trityl protecting group on one of the nitrogen atoms of the imidazole ring, a methyl group at the 5-position, and a reactive chloromethyl group at the 4-position.

Structure and Identification

-

IUPAC Name: 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole

-

CAS Number: 106147-85-7[1]

-

Molecular Formula: C₂₄H₂₁ClN₂[2]

-

Molecular Weight: 372.89 g/mol [2]

-

Canonical SMILES: CC1=C(CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl

-

InChI Key: ADCUCAMWCWNHJA-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁ClN₂ | [2] |

| Molecular Weight | 372.89 g/mol | [2] |

| Appearance | Solid (form) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, starting from a simpler imidazole precursor. The key steps generally include the protection of the imidazole nitrogen with a trityl group, followed by hydroxymethylation and subsequent chlorination.

General Synthetic Approach

A plausible synthetic pathway for this compound is outlined below. This is a generalized scheme based on common organic synthesis methodologies for similar compounds.

References

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

CAS Number: 106147-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific data for this exact compound, this guide leverages information on closely related structures and general synthetic methodologies to provide a thorough and practical resource.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the expected properties can be inferred from its constituent parts: the 4-methyl-5-(chloromethyl)imidazole core and the N-trityl protecting group. The trityl group, being large and lipophilic, will significantly influence the solubility and crystalline nature of the compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Representative Data for Related Compounds |

| CAS Number | 106147-85-7 | 103057-10-9 (4-(Chloromethyl)-1-trityl-1H-imidazole) |

| Molecular Formula | C₂₄H₂₁ClN₂ | C₂₃H₁₉ClN₂ (4-(Chloromethyl)-1-trityl-1H-imidazole) |

| Molecular Weight | 372.89 g/mol | 358.86 g/mol (4-(Chloromethyl)-1-trityl-1H-imidazole) |

| Appearance | Expected to be a solid | Solid |

| Melting Point | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Soluble in organic solvents. |

Table 2: Representative Spectral Data of Trityl-Imidazole Derivatives

| Technique | Representative Chemical Shifts (ppm) or m/z |

| ¹H NMR (CDCl₃) | δ ~7.1-7.5 (m, 15H, Trityl-H), δ ~7.0-7.8 (s, 1H, Imidazole C2-H), δ ~4.5 (s, 2H, -CH₂Cl), δ ~2.2 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~142 (Trityl quat-C), δ ~127-130 (Trityl-C), δ ~120-140 (Imidazole-C), δ ~75 (Trityl-C), δ ~35 (-CH₂Cl), δ ~10 (-CH₃) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 373.14 |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process starting from 4(or 5)-methyl-1H-imidazole. The bulky trityl group is typically introduced first to protect the imidazole nitrogen, followed by chloromethylation.

Step 1: N-Tritylation of 4-methyl-1H-imidazole

The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing side reactions in subsequent steps.[1] Its steric bulk can also direct substitution to a specific position on the imidazole ring.

Experimental Protocol: General Procedure for N-Tritylation of Imidazole [2]

-

Dissolution: Dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the solution and stir.

-

Trityl Chloride Addition: Slowly add a solution of trityl chloride (TrCl) (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 4-methyl-1-trityl-1H-imidazole.

Figure 1. Workflow for the N-tritylation of 4-methyl-1H-imidazole.

Step 2: Chloromethylation of 4-methyl-1-trityl-1H-imidazole

Chloromethylation introduces the reactive chloromethyl group onto the imidazole ring. This functional group is a valuable handle for further synthetic transformations.

Experimental Protocol: General Procedure for Chloromethylation of Imidazoles [3]

-

Reagent Preparation: In a reaction vessel, dissolve 4-methyl-1-trityl-1H-imidazole (1.0 eq) in a suitable solvent such as concentrated aqueous hydrochloric acid.

-

Formaldehyde Addition: Add an aqueous solution of formaldehyde (1.0-1.5 eq) to the mixture.

-

Heating: Heat the reaction mixture to a temperature between 50°C and 110°C. The reaction can be carried out under atmospheric pressure or in a sealed vessel. If under atmospheric pressure, it can be advantageous to bubble HCl gas through the mixture.

-

Reaction Monitoring: Monitor the reaction progress using TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, neutralize the mixture and extract with an organic solvent.

-

Purification: Wash the collected solid or the organic extract, dry, and purify by recrystallization or column chromatography to yield this compound.

Figure 2. Workflow for the chloromethylation of 4-methyl-1-trityl-1H-imidazole.

Role in Drug Development and Signaling Pathways

The imidazole moiety is a common scaffold in many biologically active compounds and approved drugs.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for interacting with biological targets.[4] Imidazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

The introduction of a chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile attachment of this imidazole derivative to other molecules. This makes this compound a potentially valuable building block in the synthesis of more complex pharmaceutical agents.

Imidazole-based compounds have been shown to modulate various signaling pathways, particularly in the context of cancer.[6] For instance, they can act as inhibitors of key enzymes like kinases, which are often dysregulated in cancer cells.[6]

Figure 3. Potential mechanism of action for imidazole-based kinase inhibitors.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, appropriate precautions should be taken. Chloromethyl ethers and related compounds are often alkylating agents and should be handled as potential irritants and with care to avoid inhalation, ingestion, and skin contact. The trityl group itself is not considered highly toxic. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its reactive chloromethyl group allows for its incorporation into a wide array of more complex molecules. The imidazole core suggests potential biological activity, making this compound and its derivatives interesting targets for future drug discovery and development efforts. Researchers working with this compound should rely on the general principles of handling protected imidazoles and chloromethylated compounds to ensure safe and effective use.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. benchchem.com [benchchem.com]

- 3. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

In-Depth Technical Guide: Molecular Weight of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight and composition of the chemical compound 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole.

Compound Identification

-

Systematic Name: this compound

-

Molecular Formula: C₂₄H₂₁ClN₂[1]

-

CAS Number: 106147-85-7

Quantitative Data: Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions, and quantitative analysis.

| Property | Value |

| Molecular Formula | C₂₄H₂₁ClN₂ |

| Molecular Weight | 372.89 g/mol |

This molecular weight is calculated based on the sum of the atomic weights of its constituent atoms. The standard atomic weights used are approximately:

-

Carbon (C): 12.011 u

Structural Representation

A visual representation of the chemical structure of this compound is provided below to illustrate the arrangement of atoms and functional groups.

Caption: Chemical structure of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on publicly available chemical information. Researchers should always verify data with their own experimental results or through certified reference materials.

References

- 1. 106147-85-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. quora.com [quora.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 5. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical and materials science research. This document details its chemical structure, properties, synthesis, and potential applications, offering valuable insights for professionals in drug discovery and organic synthesis.

Chemical Structure and Properties

This compound is a substituted imidazole derivative featuring a chloromethyl group at the 4-position, a methyl group at the 5-position, and a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogen atoms. The trityl group provides steric hindrance, which can direct further reactions and enhance the solubility of the molecule in organic solvents.

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 4-(Chloromethyl)-1-trityl-1H-imidazole, are presented in Table 1 for comparison.

| Property | This compound | 4-(Chloromethyl)-1-trityl-1H-imidazole |

| CAS Number | 106147-85-7[1] | 103057-10-9[2][3] |

| Molecular Formula | C24H21ClN2[1] | C23H19ClN2[2][3] |

| Molecular Weight | 372.89 g/mol [1] | 358.86 g/mol [3] |

| Appearance | Solid (predicted) | Solid[3] |

| SMILES | ClCC1=C(C)N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | ClCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4[3] |

| InChI Key | Not available | ADCUCAMWCWNHJA-UHFFFAOYSA-N[2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-methyl-5-chloromethyl imidazole hydrochloride, followed by the N-tritylation of the imidazole ring.

Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride

This precursor can be synthesized from 4-hydroxymethyl-5-methylimidazole.[4]

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Add 50 ml of thionyl chloride to the flask and cool it in an ice bath.

-

While stirring under a nitrogen atmosphere, add 11.2 g (0.1 mol) of 4-hydroxymethyl-5-methylimidazole in small portions over a 15-minute period. The reaction is vigorous, and the temperature should be maintained between 10°C and 20°C. A colorless precipitate will form.[4]

-

After the addition is complete, slowly raise the temperature to 55°C ± 5°C and maintain it for 30 minutes.[4]

-

Cool the mixture to 10°C and dilute it with 100 ml of diethyl ether.[4]

-

Collect the colorless precipitate by filtration, wash it thoroughly with diethyl ether, and air-dry it.[4]

-

The expected yield of 4-methyl-5-chloromethyl imidazole hydrochloride is approximately 15.23 g (91%), with a melting point of 208°-211°C (decomposition).[4]

An alternative industrial-scale synthesis involves the direct chloromethylation of 4-methyl-imidazole with formaldehyde in the presence of excess hydrogen chloride.[5]

Synthesis of this compound

This step involves the protection of the imidazole nitrogen with a trityl group.

Proposed Experimental Protocol:

-

Suspend 4-methyl-5-chloromethyl imidazole hydrochloride in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).

-

Add a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and deprotonate the imidazole nitrogen.

-

Add one equivalent of trityl chloride to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

The overall synthesis can be visualized as a two-step process: chlorination followed by tritylation.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The imidazole nucleus is present in many approved drugs.

This compound serves as a versatile building block in organic synthesis. The chloromethyl group is a reactive handle that can be readily displaced by various nucleophiles to introduce a wide range of functional groups. The trityl group acts as a protecting group for the imidazole nitrogen, which can be removed under acidic conditions when desired.

Potential applications include:

-

Pharmaceutical Intermediates: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The imidazole core is a common scaffold in drugs targeting a variety of receptors and enzymes.[6]

-

Organic Synthesis: The reactive chloromethyl group allows for the construction of diverse molecular architectures, making it a useful tool for synthetic chemists.[6]

-

Materials Science: Trityl imidazole derivatives are being explored for their unique electronic and structural properties in the development of novel materials.[6]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is achievable through a straightforward two-step process, and its reactive functional groups allow for a wide range of chemical transformations. This technical guide provides a solid foundation for researchers and scientists looking to utilize this compound in their work.

References

- 1. 106147-85-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Chloromethyl)-1-trityl-1H-imidazole 103057-10-9 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic route.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a three-step process, commencing with the synthesis of the imidazole precursor, followed by the introduction of the acid-labile trityl protecting group, and culminating in the selective chlorination of the hydroxymethyl functional group.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Hydroxymethyl)-5-methyl-1H-imidazole

This procedure details the reduction of ethyl 4-methyl-5-imidazolecarboxylate to yield the corresponding alcohol.

Materials:

-

Ethyl 4-methyl-5-imidazolecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Celite

Procedure:

-

A suspension of lithium aluminum hydride (1.42 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Ethyl 4-methyl-5-imidazolecarboxylate (1.0 equivalent) is added portion-wise as a slurry in anhydrous THF to the cooled LiAlH₄ suspension with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is carefully quenched by the dropwise addition of concentrated HCl.

-

The THF is removed under reduced pressure.

-

Absolute ethanol is added to the residue, and the mixture is heated to boiling.

-

The hot mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield crude 4-(hydroxymethyl)-5-methyl-1H-imidazole.

| Reagent | Molar Ratio | Purity |

| Ethyl 4-methyl-5-imidazolecarboxylate | 1.0 | >95% |

| Lithium aluminum hydride | 1.42 | >95% |

Step 2: Synthesis of 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole

This protocol describes the protection of the imidazole nitrogen with a trityl group.

Materials:

-

4-(Hydroxymethyl)-5-methyl-1H-imidazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-(hydroxymethyl)-5-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole.[1]

| Reagent | Molar Ratio | Solvent |

| 4-(Hydroxymethyl)-5-methyl-1H-imidazole | 1.0 | DMF or DCM |

| Trityl chloride | 1.0 - 1.2 | DMF or DCM |

| Triethylamine or DIPEA | 1.1 - 1.5 | - |

Step 3: Synthesis of this compound

This final step involves the selective chlorination of the primary alcohol. Caution is advised due to the acid-sensitive nature of the trityl protecting group.

Materials:

-

4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Pyridine (optional, as an acid scavenger)

Procedure:

-

Dissolve 4-(hydroxymethyl)-5-methyl-1-trityl-1H-imidazole (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere. A small amount of pyridine (1.1 equivalents) can be added to act as an acid scavenger.

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel to obtain this compound.

| Reagent | Molar Ratio | Solvent |

| 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | 1.0 | DCM or Toluene |

| Thionyl chloride | 1.1 - 1.5 | - |

| Pyridine (optional) | 1.1 | - |

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are based on literature for similar reactions and may vary.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 4-(Hydroxymethyl)-5-methyl-1H-imidazole | Ethyl 4-methyl-5-imidazolecarboxylate | LiAlH₄ | THF | >90 (crude) |

| 2 | 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | 4-(Hydroxymethyl)-5-methyl-1H-imidazole | Trityl chloride, Base | DMF or DCM | 70-90 |

| 3 | This compound | 4-(Hydroxymethyl)-5-methyl-1-trityl-1H-imidazole | Thionyl chloride | DCM | 60-80 |

Visualization of Experimental Workflow

Caption: A step-by-step experimental workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to the Starting Materials for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-5-methyl-1-trityl-1H-imidazole, a key intermediate in pharmaceutical development. The document details the primary synthetic pathways, experimental protocols, and quantitative data for the synthesis of its precursors.

Synthetic Pathways

The synthesis of this compound can be approached through two primary logical pathways, differing in the sequence of trityl protection and chlorination steps.

Pathway A involves the initial formation of the hydroxymethyl intermediate, followed by trityl protection and subsequent chlorination.

Pathway B reverses these steps, with chlorination preceding the introduction of the trityl protecting group.

Technical Guide on 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole: Data Unavailability and Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Initial Objective: To provide a comprehensive technical guide on the spectroscopic data and experimental protocols for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole.

Outcome of Literature and Database Review: Despite extensive searches across scientific databases, chemical supplier catalogs, and patent libraries, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. Commercial suppliers list the compound, but do not provide experimental characterization data. This suggests that such data may be proprietary or has not been published.

This document therefore summarizes the available information on its key synthetic precursor, 4-methyl-5-chloromethylimidazole hydrochloride, and a closely related compound, 4-methyl-1-trityl-1H-imidazole, to offer valuable context for researchers working with this molecule.

Physicochemical Properties (Computed)

While experimental data is unavailable, computed properties for this compound are available from public databases.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀ClN₃ | PubChem |

| Molecular Weight | 358.9 g/mol | PubChem |

| CAS Number | 103057-10-9 | Sigma-Aldrich |

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step process, starting from commercially available precursors.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Precursor Synthesis: 4-(Chloromethyl)-5-methyl-1H-imidazole hydrochloride

The synthesis of the key precursor, 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride, is well-documented. The following protocol is adapted from established literature.[1]

Materials:

-

4-(Hydroxymethyl)-5-methylimidazole

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a fume hood, cool a flask containing thionyl chloride in an ice bath under a nitrogen atmosphere.

-

Slowly add 4-(hydroxymethyl)-5-methylimidazole to the cooled thionyl chloride. The reaction is exothermic and should be controlled to maintain a temperature between 10-20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for approximately 30 minutes.

-

Cool the mixture back down to 10 °C.

-

Add diethyl ether to precipitate the product.

-

Collect the solid product by filtration, wash with diethyl ether, and dry.

Spectroscopic Data for Related Compounds

While data for the target molecule is unavailable, the following data for related compounds can serve as a reference for spectral interpretation.

4-methyl-1-trityl-1H-imidazole

The following ¹H and ¹³C NMR data has been reported for 4-methyl-1-trityl-1H-imidazole.[2]

Table 1: NMR Spectroscopic Data for 4-methyl-1-trityl-1H-imidazole in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.38–7.32 | m | 10H | Trityl-H | |

| 7.17 | dd | 6H | Trityl-H | |

| 6.54 | s | 1H | Imidazole-H | |

| 2.22 | s | 3H | Methyl-H | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 142.6 | Trityl-C (quaternary) | |||

| 138.2 | Imidazole-C | |||

| 137.1 | Imidazole-C | |||

| 129.8 | Trityl-C | |||

| 128.0 | Trityl-C | |||

| 127.9 | Trityl-C | |||

| 118.2 | Imidazole-C | |||

| 75.0 | Trityl-C (alpha) | |||

| 13.9 | Methyl-C |

Signaling Pathways and Experimental Workflows

Due to the absence of published biological studies or applications for this compound, there are no established signaling pathways or experimental workflows to visualize. The trityl group is typically used as a protecting group in organic synthesis, suggesting this compound is likely an intermediate for the synthesis of more complex molecules.

Conclusion

A comprehensive technical guide with experimental spectroscopic data for this compound cannot be provided at this time due to the lack of publicly available information. The data presented for its precursor and a related tritylated imidazole, along with the proposed synthetic pathway, are intended to assist researchers in their work with this compound. Further experimental investigation is required to fully characterize this molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the NMR Analysis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of this compound. Due to the absence of publicly available, experimentally-derived NMR spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The experimental protocols described are based on standard methodologies for the NMR analysis of small organic molecules.

Molecular Structure and Predicted NMR Spectra

The structure of this compound comprises a disubstituted imidazole ring, a chloromethyl group, a methyl group, and a bulky trityl protecting group. The asymmetry of the imidazole ring and the presence of various functional groups lead to a distinct NMR spectrum.

Predicted ¹H NMR Spectral Data

The predicted proton NMR chemical shifts are summarized in Table 1. These estimations are based on typical chemical shift values for protons in similar chemical environments, including trityl-protected imidazoles and substituted imidazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trityl-H (aromatic) | 7.10 - 7.40 | Multiplet | 15H |

| Imidazole-H (C2-H) | ~7.50 | Singlet | 1H |

| Chloromethyl-H (CH₂Cl) | ~4.60 | Singlet | 2H |

| Methyl-H (CH₃) | ~2.20 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are presented in Table 2. These values are estimated based on the known effects of the trityl, chloromethyl, and methyl substituents on the imidazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Trityl-C (aromatic quaternary) | ~142 |

| Trityl-C (aromatic CH) | 128 - 130 |

| Imidazole-C2 | ~138 |

| Imidazole-C4 | ~129 |

| Imidazole-C5 | ~125 |

| Trityl-C (quaternary) | ~75 |

| Chloromethyl-C (CH₂Cl) | ~38 |

| Methyl-C (CH₃) | ~12 |

Experimental Protocols

A standard protocol for the NMR analysis of a small organic molecule like this compound is detailed below.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

2.2. NMR Data Acquisition

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

Acquisition Time: Approximately 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for each carbon.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A delay of 2 seconds is standard.

-

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure

NMR Analysis Workflow

An In-depth Technical Guide to the Mass Spectrometry of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in pharmaceutical research and development. The document outlines a theoretical experimental protocol for its characterization, predicts its fragmentation patterns under electrospray ionization tandem mass spectrometry (ESI-MS/MS), and presents this information in a clear, structured format for ease of interpretation. The data and fragmentation pathways described herein are predicted based on the chemical structure of the molecule and established principles of mass spectrometry.

Introduction

This compound is a substituted imidazole derivative featuring a bulky trityl protecting group. The molecular formula for this compound is C₂₃H₁₉ClN₂ and it has a molecular weight of 358.86 g/mol . The analysis of such molecules by mass spectrometry is crucial for confirming its identity, assessing its purity, and studying its metabolic fate. This guide focuses on electrospray ionization (ESI), a soft ionization technique suitable for such compounds, coupled with tandem mass spectrometry (MS/MS) to elucidate its fragmentation pathways.

Predicted Mass Spectrometric Behavior

The key to understanding the mass spectrum of this compound lies in the stability of the trityl cation. The bond between the imidazole nitrogen and the trityl group's central carbon is expected to be the most labile, leading to a characteristic and dominant fragmentation pattern.

2.1. Ionization

Under positive ion mode ESI, the molecule is expected to readily protonate, primarily on the unsubstituted nitrogen of the imidazole ring, to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 359.87.

2.2. Fragmentation

The most prominent fragmentation pathway is predicted to be the cleavage of the N-trityl bond, resulting in the formation of a highly stable triphenylmethyl cation (trityl cation) at m/z 243.12. This is a very common and energetically favorable fragmentation for trityl-protected compounds. The other resulting fragment would be the protonated 4-(chloromethyl)-5-methyl-1H-imidazole. Further fragmentation of the imidazole moiety is also possible but likely to be less intense.

Hypothetical Experimental Protocol

This section outlines a typical experimental protocol for the analysis of this compound using ESI-MS/MS.

3.1. Sample Preparation

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol. A working solution of 10 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

3.2. Mass Spectrometry Conditions

-

Instrument: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: 10-30 eV (for MS/MS).

3.3. Data Acquisition

-

Full Scan (MS1): The instrument is initially operated in full scan mode to detect the protonated molecule [M+H]⁺. The scan range would typically be m/z 100-500.

-

Product Ion Scan (MS/MS): A product ion scan is then performed on the [M+H]⁺ ion (m/z 359.87) to generate a fragmentation spectrum. The collision energy is optimized to produce a rich spectrum of fragment ions.

Predicted Data Presentation

The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₂₃H₂₀ClN₂]⁺ | 359.87 | Protonated molecule |

| [M-C₁₉H₁₅]⁺ | [C₄H₆ClN₂]⁺ | 117.02 | Loss of the trityl group |

| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.12 | Trityl cation |

Visualizations

5.1. Proposed Experimental Workflow

Caption: Proposed workflow for the ESI-MS/MS analysis.

5.2. Predicted Fragmentation Pathway

Caption: Predicted major fragmentation of the parent ion.

An In-depth Technical Guide to the Purity Assessment of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific analytical methods for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole in publicly accessible literature, this guide provides a comprehensive framework for its purity assessment based on established techniques for analogous N-trityl imidazole compounds and general principles of pharmaceutical analysis. The experimental protocols detailed herein are illustrative and may require optimization for this specific molecule.

Introduction

This compound is a heterocyclic organic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. The trityl protecting group offers stability, while the chloromethyl and methyl functionalities on the imidazole ring provide sites for further chemical modification. Ensuring the purity of such intermediates is a critical step in drug development to guarantee the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide outlines a multi-faceted approach to the comprehensive purity assessment of this compound.

Analytical Strategy for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation of the purity of this compound. Each method provides unique insights into the identity, quantity, and nature of the main component and any potential impurities.

Table 1: Summary of Analytical Techniques for Purity Assessment

| Analytical Technique | Parameter Assessed | Expected Outcome/Information |

| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | Quantitative determination of the main peak area (% purity) and detection of related substances. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determination of the molecular weight of the main component and identification of impurities based on their mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Impurity Identification | Unambiguous confirmation of the chemical structure and detection of structural isomers or other impurities. |

| Elemental Analysis | Elemental Composition | Confirmation of the empirical formula (C₂₃H₂₁ClN₂). |

| Residual Solvent Analysis (by GC-HS) | Residual Solvents | Identification and quantification of any remaining solvents from the synthesis and purification process. |

Experimental Protocols

The following are detailed, illustrative protocols for the key analytical techniques.

3.1. High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for many imidazole derivatives.[1][2]

-

Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent B 0 30 20 95 25 95 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm, based on the UV absorbance of the imidazole and trityl chromophores.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

3.2. Mass Spectrometry (MS)

This technique is used to confirm the molecular weight of the target compound.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: m/z 100 - 1000.

-

Sample Introduction: The eluent from the HPLC can be directly introduced into the mass spectrometer.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To observe the chemical shifts, coupling constants, and integration of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm connectivity.

-

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Visualization of Workflows and Structures

4.1. Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Caption: Logical workflow for the purity assessment of a pharmaceutical intermediate.

4.2. Chemical Structure and Potential Impurities

This diagram shows the structure of the target compound and highlights potential process-related impurities.

Caption: Synthesis pathway and potential impurities of the target compound.

Data Interpretation and Reporting

A comprehensive purity report should be generated, summarizing the findings from all analytical tests.

-

HPLC Data: The chromatogram should be integrated to determine the area percentage of the main peak, which corresponds to the purity. Any peaks with an area greater than a specified threshold (e.g., 0.05%) should be reported as impurities.

-

MS Data: The observed molecular ion peak should match the theoretical molecular weight of the compound (C₂₃H₂₁ClN₂; Exact Mass: 360.14).

-

NMR Data: The assigned ¹H and ¹³C NMR spectra should be consistent with the expected structure. The absence of significant unassigned signals indicates high purity.

-

Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be within an acceptable range (e.g., ±0.4%) of the theoretical values.

-

Residual Solvents: The levels of any detected solvents should be below the limits specified by relevant regulatory guidelines (e.g., ICH Q3C).

By employing this multi-technique approach, a high degree of confidence in the purity of this compound can be achieved, ensuring its suitability for use in further stages of drug development and manufacturing.

References

Core Stability and Storage Guidelines for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is not extensively available in public literature. The following guidelines are based on the well-established chemical properties of its constituent functional groups: the trityl-protected imidazole and the chloromethyl group. It is imperative that users perform their own stability studies to determine the optimal conditions for their specific applications.

Introduction

This compound is a complex organic molecule often utilized as a reactive intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. The stability of this compound is governed by two primary functionalities: the acid-labile trityl (triphenylmethyl) protecting group on the imidazole nitrogen and the reactive chloromethyl substituent. Understanding the inherent reactivity of these groups is crucial for ensuring the compound's integrity during storage and handling, thereby preventing degradation and ensuring experimental reproducibility.

Chemical Stability Profile

The overall stability of this compound is influenced by several factors, primarily pH, temperature, and moisture.

-

Acid Sensitivity: The N-trityl bond is highly susceptible to cleavage under acidic conditions.[1] This is a well-documented characteristic of the trityl group, which is often employed as a protecting group precisely because of its facile removal with mild acids like trifluoroacetic acid (TFA) or acetic acid.[1] The presence of trace amounts of acid can catalyze the removal of the trityl group, leading to the formation of the unprotected imidazole.

-

Stability in Neutral and Basic Conditions: The trityl group is generally robust and stable under neutral and basic conditions.[1] This orthogonality makes it a valuable protecting group in multi-step syntheses.[1]

-

Reactivity of the Chloromethyl Group: The chloromethyl group attached to the imidazole ring is a reactive electrophilic site. It is susceptible to nucleophilic substitution and hydrolysis. The presence of moisture can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, liberating hydrogen chloride (HCl) gas in the process. This liberated HCl can, in turn, catalyze the degradation of the acid-sensitive trityl group, creating a self-catalytic degradation loop. Similar chloromethylated aromatic compounds are known to be inherently unstable and can decompose, sometimes vigorously, especially when stored improperly.[2]

-

Thermal and Light Sensitivity: While specific data is unavailable for this compound, many reactive organic intermediates are sensitive to heat and light.[3][4] Elevated temperatures can accelerate the rate of decomposition reactions, including both the hydrolysis of the chloromethyl group and the potential for other unforeseen degradation pathways. Exposure to light, particularly UV light, can also provide the energy to initiate degradation.

Recommended Storage and Handling Conditions

Given the chemical liabilities of this compound, stringent storage and handling protocols are recommended to maintain its purity and stability. The following table summarizes the recommended conditions based on the properties of similar compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C in a freezer suitable for flammable materials.[2] | To significantly slow the rate of potential decomposition reactions.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to moisture and oxygen, which can promote hydrolysis of the chloromethyl group and potential oxidative degradation. |

| Container | Use a tightly sealed, amber glass bottle. | Amber glass protects the compound from light.[5] A tight seal is necessary to prevent moisture ingress, but caution is advised due to potential gas evolution. |

| Moisture | Store in a desiccated environment. | To prevent hydrolysis of the chloromethyl group and subsequent acid-catalyzed degradation.[2] |

| pH | Avoid acidic conditions. | The trityl group is highly labile to acids.[1][6] |

| Handling | Handle quickly in a controlled, dry environment (e.g., a glove box). | To minimize exposure to atmospheric moisture and contaminants. |

Caution: Due to the potential for HCl gas evolution from the hydrolysis of the chloromethyl group, there is a risk of pressure buildup in a sealed container, which could lead to a rupture or explosion.[2] It is crucial to monitor stored containers for any signs of decomposition, such as discoloration or pressure buildup.[2] For long-term storage, consider adding an acid scavenger, such as dicyclohexylamine (at 1-2% by weight), to neutralize any formed HCl, though compatibility with the specific compound should be verified.[2]

Potential Degradation Pathways

The two primary degradation pathways for this compound are the acid-catalyzed cleavage of the trityl group and the hydrolysis of the chloromethyl group.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, a general approach to assessing its stability would involve the following:

A. Forced Degradation Study Workflow

This study would aim to identify potential degradation products and pathways under stressed conditions.

B. Long-Term Stability Study Protocol

-

Objective: To determine the shelf-life of this compound under recommended storage conditions.

-

Methodology:

-

Store multiple batches of the compound under the recommended conditions (-20°C, inert atmosphere, desiccated, dark).

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample.

-

Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Monitor physical appearance (color, form).

-

-

Data Analysis:

-

Plot the purity of the compound as a function of time.

-

Determine the time at which the purity falls below a predefined acceptance criterion (e.g., 95%).

-

Conclusion

The stability of this compound is critically dependent on the careful control of storage conditions. Its sensitivity to acid and moisture necessitates storage at low temperatures in a dry, inert environment. Researchers and drug development professionals must be aware of the potential for degradation via cleavage of the trityl group and hydrolysis of the chloromethyl group. Adherence to the storage and handling guidelines outlined in this document will help to ensure the quality and reliability of this important chemical intermediate. For critical applications, conducting in-house stability studies is strongly recommended to establish a reliable shelf-life.

References

Technical Guide: Safety and Handling of 4-(Chloromethyl)-1-trityl-1H-imidazole

Disclaimer: This document provides safety and handling information for 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS No. 103057-10-9). The user-specified compound "4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole" is a close derivative. While the safety and handling procedures are expected to be very similar due to the shared functional groups, users must consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact compound being used.

This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents. It synthesizes available data on the safe handling, storage, emergency procedures, and disposal of 4-(Chloromethyl)-1-trityl-1H-imidazole.

Chemical Identification and Physical Properties

This section outlines the key identifiers and physical characteristics of the compound.

| Property | Value | Reference |

| CAS Number | 103057-10-9 | [1][2] |

| Molecular Formula | C₂₃H₁₉ClN₂ | [1][2] |

| Molecular Weight | 358.86 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | ADCUCAMWCWNHJA-UHFFFAOYSA-N | [1][2] |

| Flash Point | Not applicable | [1] |

Hazard Identification and Classification

The compound is classified as hazardous. The following table summarizes its GHS classification.[1][2]

| Category | Information | Reference |

| Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H318: Causes serious eye damage. | [1] |

| H315: Causes skin irritation. (Reported by 50% of sources) | [2] | |

| H335: May cause respiratory irritation. (Reported by 50% of sources) | [2] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |

Safe Handling and Storage

Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle the product in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3][4]

-

Eyewash Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[4][5]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

3.2. General Handling Workflow

The following workflow outlines the standard procedure for safely handling the chemical in a laboratory setting.

3.3. Storage Conditions

-

Keep the container tightly closed to prevent moisture contact.[3][4]

-

Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, bases, and water.[3][5]

-

The material is classified under Storage Class Code 11: Combustible Solids.[1]

Emergency Procedures

Immediate and appropriate action is required in case of accidental exposure or release.

4.1. First-Aid Measures

The following diagram details the initial response to different types of exposure. In all cases of exposure, seek immediate medical attention. [3][5]

4.2. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Special Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides and nitrogen oxides (NOx).[8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][8]

4.3. Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not empty into drains.[4][9]

Toxicological Information

-

Eye Damage: The compound is classified as causing serious eye damage (H318).[1] Contact can cause burns and irreversible injury.

-

Skin Irritation: It is reported to cause skin irritation (H315).[2] Prolonged contact may lead to burns.

-

Respiratory Irritation: May cause respiratory tract irritation (H335).[2] Dust inhalation should be avoided.

-

Experimental Protocols: Detailed toxicological studies and experimental protocols for this specific compound are not available in the public domain safety documents. The hazard classifications are based on data from similar compounds and computational models.

References

- 1. 4-(Chloromethyl)-1-trityl-1H-imidazole 103057-10-9 [sigmaaldrich.com]

- 2. 4-(Chloromethyl)-1-trityl-1H-imidazole | C23H19ClN2 | CID 2763176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.ie [fishersci.ie]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Trityl Group Protection of Imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the trityl (triphenylmethyl, Tr) group for the protection of the imidazole ring, a crucial strategy in the synthesis of complex molecules, particularly in medicinal chemistry and peptide synthesis. The unique steric and electronic properties of the trityl group make it an invaluable tool for the selective protection of the imidazole nitrogen in histidine and other imidazole-containing compounds.

Core Concepts: The Trityl Protecting Group

The trityl group is a bulky protecting group widely employed for alcohols, amines, and thiols. In the context of imidazole, it is used to mask the nucleophilic secondary amine within the heterocyclic ring, preventing unwanted side reactions during subsequent synthetic transformations.

Key Features:

-

Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA) or acetic acid in dichloromethane (DCM).[1] This lability is due to the formation of the highly stable trityl cation upon cleavage.

-

Stability: The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[1] This stability allows for selective deprotection of other functional groups without affecting the N-trityl protected imidazole.

-

Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance around the protected nitrogen atom, which can influence the regioselectivity of subsequent reactions on the imidazole ring or adjacent functionalities.[1]

Reaction Mechanisms and Logical Workflow

The protection and deprotection of the imidazole ring using a trityl group follows a straightforward reaction pathway.

Protection of Imidazole (Tritylation)

The introduction of the trityl group is typically achieved by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a non-nucleophilic base.

Caption: Reaction mechanism for the N-tritylation of imidazole.

Deprotection of N-Trityl Imidazole

The removal of the trityl group is readily achieved under mild acidic conditions, regenerating the imidazole ring.

Caption: Mechanism for the acidic deprotection of N-trityl imidazole.

General Experimental Workflow

A typical protection-deprotection sequence follows a logical workflow of reaction, workup, and purification.

Caption: General experimental workflow for imidazole protection and deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the tritylation and detritylation of various imidazole-containing substrates.

Table 1: Tritylation of Imidazole Derivatives

| Substrate | Tritylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Trityl chloride | NaH | DMF | RT | 18 | 83 | [1] |

| Imidazole | Trityl chloride | Et3N | DMF | RT | 12-24 | High | [1] |

| 4-Bromoimidazole | Trityl chloride | Et3N | DCM:THF (1:1) | RT | 1 | 72 | |

| Histidine | Trityl chloride | Et3N | DCM | RT | - | - |

Table 2: Deprotection of N-Trityl Imidazole Derivatives

| Substrate | Deprotecting Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Trityl Imidazole | 1-5% TFA in DCM | DCM | RT | 1-2 | High | [1] |

| N-Trityl Imidazole | 80% Acetic Acid | - | RT | 1-2 | High | [1] |

| N-Trityl Histidine derivatives | 0.1-0.2% TFA in Methanol | Silica Gel | RT | 24 | 82-95 | |

| N-Trityl Asparagine | TFA | - | - | - | Incomplete | |

| N-Trityl derivative | Formic acid (97+%) | - | RT | 0.05 | - |

Table 3: Spectroscopic Data for 1-Tritylimidazole

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.42-7.03 (m, 16H, Ar-H), δ 6.85 (s, 1H, Im-H), δ 6.65 (s, 1H, Im-H) | [1] |

| ¹³C NMR | Data not consistently available in searched literature. | |

| IR (KBr) | Data indicates characteristic aromatic C-H and C=C stretches. | |

| MS (ESI) | m/z 311 [M+H]⁺ | [1] |

Experimental Protocols

General Procedure for the N-Tritylation of Imidazole

Materials:

-

Imidazole (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve imidazole in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine or DIPEA to the solution and stir.

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]

General Procedure for the Deprotection of N-Trityl Imidazole

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative. Further purification may be required.[1]

Comparative Analysis with Other Protecting Groups

The choice of a protecting group for the imidazole ring is critical and depends on the overall synthetic strategy. The trityl group offers a unique set of advantages and disadvantages compared to other common protecting groups.

Caption: Decision tree for selecting an imidazole protecting group.

Comparison of Common Imidazole Protecting Groups:

-

Trityl (Tr):

-

Advantages: Readily cleaved by mild acid, stable to base, provides significant steric hindrance.

-

Disadvantages: Can be too labile for some multi-step syntheses involving acidic conditions; steric bulk can sometimes hinder desired reactions.

-

-

tert-Butoxycarbonyl (Boc):

-

Advantages: Easily removed with stronger acids (e.g., TFA), orthogonal to many other protecting groups.

-

Disadvantages: Less stable to acidic conditions than trityl; can be cleaved under some conditions used for trityl removal.

-

-

Tosyl (Ts):

-

Advantages: Very stable to a wide range of conditions, including strong acids and bases.

-

Disadvantages: Requires harsh conditions for removal (e.g., sodium in liquid ammonia, strong reducing agents), which may not be compatible with other functional groups.

-

-

2-(Trimethylsilyl)ethoxymethyl (SEM):

-

Advantages: Stable to a wide range of conditions, including both acidic and basic environments.

-

Disadvantages: Removal requires specific reagents (e.g., fluoride sources like TBAF or strong Lewis acids), which may not be orthogonal to other protecting groups like silyl ethers.

-

Conclusion

The trityl group remains a highly valuable and versatile tool for the protection of the imidazole ring in organic synthesis. Its mild acid lability, coupled with its stability to basic and neutral conditions, provides a powerful strategy for the synthesis of complex molecules containing the imidazole moiety. A thorough understanding of its introduction, cleavage, and compatibility with other protecting groups, as detailed in this guide, is essential for its effective implementation in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Roles of the Trityl Group in Imidazole Derivatives

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component of many pharmacologically active molecules.[1][2] The strategic manipulation of the imidazole ring during chemical synthesis is often necessary, and this is where protecting groups become indispensable. Among these, the trityl (triphenylmethyl) group stands out not only for its protective function but also for its intrinsic influence on the biological activity and pharmacophoric character of the resulting imidazole derivatives.[3][4]

This technical guide delves into the multifaceted roles of the trityl group in the context of imidazole chemistry, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers in drug discovery and development.

The Trityl Group as a Reversible Shield: A Protecting Group for Imidazole

The most established role of the trityl (Trt) group is the protection of the imidazole nitrogen.[3] Its bulky nature and specific chemical liabilities make it an excellent choice for multi-step syntheses, particularly in peptide and nucleoside chemistry.[3][5]

Core Features:

-

Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions.[3] This allows for facile removal with reagents like trifluoroacetic acid (TFA) or aqueous acetic acid, driven by the formation of the stable trityl cation.[3][6]

-

Stability in Basic and Neutral Conditions: The trityl group is robust under basic and neutral conditions, which makes it orthogonal to many other protecting groups.[3] This stability permits chemists to perform reactions on other parts of the molecule without disturbing the protected imidazole.[3]

-

Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk around the protected nitrogen atom.[3] This steric shield can influence the reactivity of the imidazole ring and adjacent functionalities.[3]

Data Presentation: Relative Stability of Trityl Derivatives

The stability of the trityl group can be fine-tuned by adding substituents to the phenyl rings. Electron-donating groups, such as methoxy groups, significantly increase the stability of the corresponding trityl cation, thus accelerating the rate of acid-catalyzed cleavage.[3][6]

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[3] |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[3] |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[3] |

Note: The relative rates are approximate and can vary based on the specific substrate and reaction conditions.[3]

Experimental Protocols

Protocol 1: Protection of Imidazole with Trityl Chloride [3]

This procedure outlines the general N-tritylation of an imidazole-containing compound.

-

Materials:

-

Imidazole derivative (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water, Brine, Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the imidazole derivative in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[3]

-

Add the base (Et3N or DIPEA) to the solution and stir.[3]

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[3]

-

Stir the reaction mixture at room temperature for 12-24 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding deionized water.[3]

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole derivative.[3]

-

Protocol 2: Deprotection of N-Trityl Imidazole [3]

This protocol describes the removal of the trityl group using acidic conditions.

-

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water, Brine, Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.[3]

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the mixture.[3]

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.[3]

-

Carefully neutralize the acid by adding saturated NaHCO3 solution.

-